molecular formula C21H28F3N3O6 B10860637 Trifluoroacetyl Tripeptide-2 (acetate)

Trifluoroacetyl Tripeptide-2 (acetate)

Cat. No.: B10860637
M. Wt: 475.5 g/mol
InChI Key: SAVSLMGBKQKUAV-YVZMLIKISA-N
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Description

Overview of Synthetic Peptides in Biological Systems

Peptides are short chains of amino acids, the fundamental building blocks of proteins, linked together by peptide bonds. creative-enzymes.com In biological systems, naturally occurring peptides act as crucial signaling molecules, hormones, and neurotransmitters, regulating a vast array of physiological processes. creative-enzymes.comoup.com Synthetic peptides are laboratory-created versions of these molecules, designed to mimic, inhibit, or otherwise modulate the functions of their natural counterparts. creative-enzymes.comfrontiersin.org

The ability to synthesize peptides chemically, most notably through solid-phase peptide synthesis (SPPS) developed by Robert Bruce Merrifield, has revolutionized biomedical research. creative-enzymes.comwikipedia.org This technique allows for the precise, stepwise addition of amino acids to a growing chain, enabling the creation of peptides with specific sequences and modifications. wikipedia.orgthermofisher.com Such modifications can enhance stability, bioavailability, and target specificity, making synthetic peptides valuable tools for studying biological processes and for developing new therapeutic agents. frontiersin.orgcipherskincare.com

Synthetic peptides have found broad applications in biomedical research, including:

Drug Development: As active pharmaceutical ingredients due to their high specificity and potency. creative-enzymes.com

Vaccine Development: Providing safe and stable alternatives to traditional vaccine components. creative-enzymes.com

Diagnostics: Acting as antigens in immunoassays for disease detection. creative-enzymes.com

Research Tools: For studying receptor-ligand interactions, enzyme activity, and cellular signaling pathways. creative-enzymes.comthermofisher.com

Historical Context of Peptide Research in Cellular Aging and Extracellular Matrix Dynamics

The study of peptides in the context of aging and the extracellular matrix (ECM) has a rich history. The discovery of insulin (B600854) in 1921 marked a pivotal moment, establishing peptides as therapeutic agents and laying the groundwork for future research. hfwlongevity.com Over the following decades, scientists isolated and synthesized numerous other peptides, expanding our understanding of their regulatory roles in the body. hfwlongevity.com

Research into cellular senescence, the process by which cells cease to divide, began in the 1960s. jyi.org It is now understood that senescent cells accumulate with age and contribute to age-related tissue dysfunction through the secretion of a pro-inflammatory cocktail of molecules. jyi.org More recently, research has focused on developing "senotherapeutics," compounds that can selectively eliminate or modify senescent cells. jyi.org

The extracellular matrix, once viewed as a mere scaffold, is now recognized as a dynamic and complex network of proteins and other molecules that provides structural support and regulates crucial cellular functions like proliferation, migration, and survival. nih.govbiologists.com The composition and organization of the ECM are in a constant state of remodeling, a process that is vital for development and tissue repair but can contribute to disease when dysregulated. biologists.com Age-related changes in the ECM, including the increased activity of matrix metalloproteinases (MMPs) that degrade matrix components, are a key feature of skin aging. cosmeticsandtoiletries.com

The convergence of these research fields has led to the exploration of peptides as modulators of both cellular senescence and ECM integrity. Scientists have investigated peptides that can influence the production of proteins implicated in aging and those that can protect and repair the ECM. cosmeticsandtoiletries.comwashingtoncitypaper.com

Development and Nomenclature of Trifluoroacetyl Tripeptide-2 as a Bioactive Compound

Trifluoroacetyl Tripeptide-2 emerged from this scientific backdrop as a synthetically designed molecule aimed at addressing key aspects of cellular aging. cosmeticsandtoiletries.comcreative-peptides.com Its first mention in scientific literature dates back to 1976, where it was identified as an inhibitor of elastase, an enzyme that breaks down elastin (B1584352), a critical protein for skin elasticity. creamscan.com

The nomenclature of the compound reflects its chemical structure:

Trifluoroacetyl: This refers to the addition of a trifluoroacetyl group (TFA) to the peptide. This modification is crucial as it enhances the peptide's stability and its ability to interact with cellular components. cipherskincare.comcreative-peptides.com

Tripeptide-2: This indicates that it is a peptide composed of three amino acids. creative-peptides.comgtpeptide.com The specific amino acid sequence is Valyl-Tyrosyl-Valine (Val-Tyr-Val). creative-peptides.comgtpeptide.com

The compound is also known by the synonym Progeline. skintypesolutions.comexperchem.com It is a biomimetic of elafin, a naturally occurring protein that inhibits elastase. gtpeptide.comexperchem.com The development of Trifluoroacetyl Tripeptide-2 was driven by the understanding that targeting specific pathways involved in cellular aging, such as the production of the aging-associated protein progerin and the degradation of the ECM, could offer significant biomedical benefits. cipherskincare.comcosmeticsandtoiletries.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28F3N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

(2S)-2-[[3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)/t14?,15-,16-/m0/s1

InChI Key

SAVSLMGBKQKUAV-YVZMLIKISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Molecular Characteristics and Synthetic Approaches for Trifluoroacetyl Tripeptide 2

Peptide Sequence and Structural Modifications (TFA-Val-Tyr-Val-OH)

Trifluoroacetyl Tripeptide-2 is a modified tripeptide, meaning it consists of a chain of three amino acids. The specific sequence of these amino acids is L-valyl-L-tyrosyl-L-valine. nih.gov A key structural feature of this compound is the modification at its N-terminus, where a trifluoroacetyl (TFA) group is attached to the nitrogen atom of the first amino acid, valine. nih.govomizzur.com This modification, represented as TFA-Val-Tyr-Val-OH, is a defining characteristic of the molecule. omizzur.comnmpharmtech.com The full chemical name for this compound is N-(2,2,2-trifluoroacetyl)-L-valyl-L-tyrosyl-L-valine. nih.gov The compound is often supplied as an acetate (B1210297) salt. caymanchem.com

The molecular properties of Trifluoroacetyl Tripeptide-2 are summarized in the table below.

PropertyValue
Peptide Sequence Val-Tyr-Val (VYV) targetmol.com
Full Chemical Name N-(2,2,2-trifluoroacetyl)-L-valyl-L-tyrosyl-L-valine nih.gov
Molecular Formula C₂₁H₂₈F₃N₃O₆ nmpharmtech.commedchemexpress.com
Molecular Weight 475.46 g/mol nmpharmtech.comtargetmol.commedchemexpress.combiocat.com
CAS Number 64577-63-5 nmpharmtech.comtargetmol.commedchemexpress.combiocat.comglpbio.com
Appearance White to off-white solid powder nmpharmtech.commedchemexpress.com

Current Methodologies for Trifluoroacetyl Tripeptide-2 Synthesis

The synthesis of Trifluoroacetyl Tripeptide-2 is a multi-step process that involves the sequential assembly of the peptide chain followed by the introduction of the N-terminal modifying group. The primary method employed for creating the peptide backbone is solid-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like Trifluoroacetyl Tripeptide-2. google.com This technique involves building the peptide chain step-by-step while one end of the chain is attached to an insoluble solid support, typically a resin. peptide.com The general SPPS process begins by attaching the C-terminal amino acid (in this case, valine) to the resin. peptide.com

A common strategy utilizes Fmoc (fluorenylmethyloxycarbonyl) chemistry. nih.gov In a patented synthesis method for Trifluoroacetyl Tripeptide-2, the process starts by swelling a Wang Resin, a type of solid support. google.com The first amino acid, Fmoc-Val-OH, is then attached to this resin. google.com Following this, the temporary Fmoc protecting group is removed from the valine residue to expose its amino group. beilstein-journals.org The next amino acid in the sequence, Fmoc-Tyr(tBu)-OH (tyrosine with its side chain protected by a tert-butyl group), is then coupled to the first one. google.com This cycle of deprotection and coupling is repeated with the final amino acid, Fmoc-Val-OH, to complete the tripeptide sequence (Val-Tyr-Val) on the resin. google.com Throughout the synthesis, washing steps are performed to remove excess reagents and byproducts. peptide.com

Once the Val-Tyr-Val peptide chain has been assembled on the solid support, the final modification is the addition of the trifluoroacetyl (TFA) group to the N-terminus. google.com Trifluoroacetylation is the reaction that introduces the -C(O)CF₃ group.

A significant challenge in peptide synthesis is the potential for unintended trifluoroacetylation when trifluoroacetic acid is used for deprotection steps, which can lead to chain termination. nih.govpnas.org However, in the synthesis of this specific peptide, trifluoroacetylation is the desired final step. A patented method describes a process where the fully assembled and N-terminally deprotected peptide on the resin (NH₂-Val-Tyr(tBu)-Val-Wang Resin) is reacted with trifluoroacetic acid as the acylating agent. google.com This approach is noted for being a cost-effective alternative to using more expensive reagents like ethyl trifluoroacetate (B77799) or trifluoroacetyl chloride. google.comacs.org The process involves activating the trifluoroacetic acid before neutralizing the acid to facilitate the reaction with the peptide's terminal amine. google.com

After the trifluoroacetylation is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups (like the tBu on tyrosine) are removed, typically using a strong acid cocktail, to yield the final Trifluoroacetyl Tripeptide-2 product. nih.govbeilstein-journals.org

Mechanistic Elucidation of Trifluoroacetyl Tripeptide 2 S Biological Actions

Modulation of Cellular Senescence Pathways

Cellular senescence is a state of irreversible cell cycle arrest that contributes to the aging process. nih.gov Trifluoroacetyl Tripeptide-2 exerts its influence by targeting specific molecular pathways implicated in the senescence program, most notably by interfering with the production and accumulation of progerin, a protein biomarker of aging. skintypesolutions.comcosmeticsandtoiletries.com

Progerin is a toxic, mutant form of the nuclear protein Lamin A, and its accumulation is a key driver of cellular senescence and is linked to the premature aging syndrome, Hutchinson-Gilford Progeria. cosmeticsandtoiletries.comnih.gov Trifluoroacetyl Tripeptide-2 has been shown to significantly reduce the synthesis of progerin in normal human fibroblasts. cosmeticsandtoiletries.com This inhibitory action helps to restore cellular activity to a more youthful state. incidecoder.com

In vitro studies have quantified this effect, demonstrating a dose-dependent reduction in progerin levels. Treatment of mature fibroblasts with the peptide resulted in a notable decrease in progerin synthesis, suggesting a direct impact on the molecular machinery responsible for its production. cosmeticsandtoiletries.com

Table 1: In Vitro Inhibition of Progerin Synthesis by Trifluoroacetyl Tripeptide-2

Concentration of Trifluoroacetyl Tripeptide-2 Reduction in Progerin Synthesis (%)
0.005 ppm 18.0%
0.05 ppm 21.9%

Data derived from studies on mature human normal fibroblasts. cosmeticsandtoiletries.com

The mechanism behind progerin reduction by Trifluoroacetyl Tripeptide-2 is linked to the post-translational processing of Lamin A. cosmeticsandtoiletries.com The precursor protein, prelamin A, undergoes a series of modifications, including farnesylation—the attachment of a farnesyl group by the enzyme farnesyl transferase. sjsu.edusjsu.edu In the case of progerin, a mutation prevents the final cleavage step that would produce mature Lamin A, resulting in a permanently farnesylated, toxic protein. nih.gov

Trifluoroacetyl Tripeptide-2 is proposed to act as a farnesyl transferase inhibitor. cosmeticsandtoiletries.com By interfering with this enzyme, the peptide prevents the farnesylation of prelamin A, thereby blocking its conversion into progerin. cosmeticsandtoiletries.commdpi.com This action helps to avoid the nuclear defects and DNA damage associated with progerin accumulation, preserving normal cellular function. gtpeptide.com

Regulation of Extracellular Matrix Homeostasis

The extracellular matrix (ECM) is the non-cellular component within all tissues that provides essential structural support and regulates cellular communication. nih.gov Skin aging is characterized by the progressive degradation of the ECM by enzymes like matrix metalloproteinases (MMPs) and elastase. cosmeticsandtoiletries.comcosmetoguia.com.br Trifluoroacetyl Tripeptide-2 helps preserve ECM integrity by inhibiting these degradative enzymes. creative-peptides.comgtpeptide.com

MMPs are a family of enzymes responsible for the breakdown of ECM proteins such as collagen. nih.gov Increased activity of MMP-1 (collagenase), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B) is a hallmark of skin aging. cosmeticsandtoiletries.comcosmetoguia.com.br Trifluoroacetyl Tripeptide-2 has been demonstrated to significantly inhibit the activity of these specific MMPs in a dose-dependent manner, thereby protecting the ECM from degradation. cosmeticsandtoiletries.com

Table 2: In Vitro Inhibition of Matrix Metalloproteinases by Trifluoroacetyl Tripeptide-2

Enzyme Result
MMP-1 Significant, dose-dependent inhibition of activity. cosmeticsandtoiletries.com
MMP-3 Significant, dose-dependent inhibition of activity. cosmeticsandtoiletries.com

| MMP-9 | Significant, dose-dependent inhibition of activity. cosmeticsandtoiletries.com |

Elastase is an enzyme that breaks down elastin (B1584352), the protein responsible for the elasticity and resilience of the skin. cipherskincare.com The age-related loss of skin firmness and the formation of wrinkles are directly linked to elastin degradation. Trifluoroacetyl Tripeptide-2 functions as a potent elastase inhibitor. cosmeticsandtoiletries.comnih.gov

The inhibition mechanism appears to be twofold:

Direct Inhibition : The peptide acts as a biomimetic of Elafin, a natural protein that inhibits elastase, suggesting it can directly block the enzyme's active site. ci.guide In studies using human skin explants, the peptide provided 100% protection of elastic fibers against elastase-induced degradation. cosmeticsandtoiletries.com

Indirect Inhibition : Research on related trifluoroacetyl peptides suggests an indirect mechanism where the peptide binds to the elastase enzyme, inducing a conformational change in the active site. nih.gov This transconformation reduces the enzyme's catalytic efficiency without directly competing at the substrate binding site. nih.gov

By both directly and indirectly neutralizing elastase activity, Trifluoroacetyl Tripeptide-2 preserves the skin's elastin network, contributing to improved firmness and elasticity. cipherskincare.com

Stimulation of Extracellular Matrix Component Synthesis

The extracellular matrix (ECM) is the essential scaffolding of the skin, providing structural support and regulating cellular functions. Trifluoroacetyl Tripeptide-2 influences ECM dynamics by promoting the synthesis of its critical components. creative-peptides.commedchemexpress.com

Trifluoroacetyl Tripeptide-2 plays a dual role in preserving the skin's primary structural proteins, collagen and elastin. creative-peptides.com It actively stimulates the production of new collagen and elastin by upregulating the expression of the COL1A1 and ELN genes, respectively. creative-peptides.com This increase in synthesis helps to build a more robust and dense dermal matrix. cipherskincare.comcreative-peptides.com

Simultaneously, the peptide helps protect existing proteins by inhibiting the activity of enzymes that degrade them, such as matrix metalloproteinases (MMPs) and elastase. cipherskincare.comgtpeptide.comcreative-peptides.com By reducing the breakdown of collagen and elastin while promoting their synthesis, Trifluoroacetyl Tripeptide-2 helps maintain the skin's structural integrity, leading to improved firmness and elasticity. creative-peptides.comsxytbio.com This comprehensive approach counteracts the age-related decline in these vital proteins. cipherskincare.com

Table 1: Summary of Effects on ECM Components

ECM ComponentEffect of Trifluoroacetyl Tripeptide-2Gene/Enzyme Target
Collagen ▲ Increased SynthesisUpregulates COL1A1 gene expression creative-peptides.com
▼ Decreased DegradationInhibits Matrix Metalloproteinases (MMPs) cipherskincare.comcreative-peptides.com
Elastin ▲ Increased SynthesisUpregulates ELN gene expression creative-peptides.com
▼ Decreased DegradationInhibits elastase activity cipherskincare.comgtpeptide.com
Proteoglycans ▲ Increased SynthesisPromotes production in cell-matrix interactions gtpeptide.comcreative-peptides.comcosmeticsandtoiletries.com
Syndecan-1 ▲ Increased SynthesisUpregulates expression in keratinocytes cosmeticsandtoiletries.comsxytbio.com

Note: ▲ signifies an increase, while ▼ signifies a decrease.

Syndecan-1 is a transmembrane proteoglycan that plays a significant role in maintaining skin homeostasis and mediating cell-matrix interactions by acting as a co-receptor for various growth factors. cosmeticsandtoiletries.com Research has shown that with age, the synthesis of Syndecan-1 in keratinocytes and the skin tends to decrease. cosmeticsandtoiletries.com

Trifluoroacetyl Tripeptide-2 has been found to counteract this decline. In-vitro studies on human keratinocyte monolayers showed that the peptide significantly increased Syndecan-1 synthesis. cosmeticsandtoiletries.comsxytbio.com This stimulatory effect suggests that Trifluoroacetyl Tripeptide-2 can help restore the functions mediated by Syndecan-1, potentially reversing some effects of aging on the skin. cosmeticsandtoiletries.comsxytbio.com

Table 2: In-Vitro Effect of Trifluoroacetyl Tripeptide-2 on Syndecan-1 Synthesis

Concentration of Trifluoroacetyl Tripeptide-2Increase in Syndecan-1 Synthesis (p < 0.05)
0.0005 ppm~ +19% cosmeticsandtoiletries.com
0.005 ppm~ +56% cosmeticsandtoiletries.com

Data from a study on human keratinocyte monolayers. The effect was noted to be equivalent to that of TGF-β, a known inducer of syndecan synthesis. cosmeticsandtoiletries.com

Maintenance of Cell-Matrix Interactions and Integrity

The coordinated communication and adhesion between cells and their surrounding matrix are fundamental to skin health and resilience. cosmeticsandtoiletries.com Age-related changes can alter the levels of components involved in these interactions, leading to less efficient communication and a weakened structure. cosmeticsandtoiletries.com

Trifluoroacetyl Tripeptide-2 helps maintain the healthy interplay between cells and the ECM. cosmeticsandtoiletries.com By stimulating the synthesis of key matrix components like collagen, proteoglycans, and Syndecan-1, the peptide reinforces the structural framework of the skin. creative-peptides.comcosmeticsandtoiletries.com This action helps protect the ECM from degradation and supports the metabolic pathways of skin cells, ensuring that the vital interactions necessary for skin homeostasis are preserved. cosmeticsandtoiletries.com

Engagement with Intracellular Signaling Cascades

Beyond its direct influence on ECM components, Trifluoroacetyl Tripeptide-2 also modulates intracellular signaling pathways that are critical for skin function and repair.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a pivotal regulator of ECM production and wound healing processes. creative-peptides.com Research indicates that Trifluoroacetyl Tripeptide-2 enhances TGF-β signaling. creative-peptides.com By positively influencing this pathway, the peptide promotes the activity of fibroblasts, which are the primary cells responsible for synthesizing collagen and other ECM proteins. cipherskincare.comcreative-peptides.com This engagement with the TGF-β cascade amplifies the peptide's ability to boost collagen production and support the skin's regenerative capabilities. creative-peptides.com

In Vitro Research Methodologies and Experimental Observations of Trifluoroacetyl Tripeptide 2

Cell Culture Models for Mechanistic Studies

In vitro studies have been fundamental in understanding the biological activities of Trifluoroacetyl Tripeptide-2. These investigations primarily use cell culture models to observe the peptide's influence on pathways related to cellular aging and the integrity of the extracellular matrix (ECM).

Mature human normal fibroblasts are a key cell culture model for studying the effects of Trifluoroacetyl Tripeptide-2. creative-peptides.com Fibroblasts are crucial for producing and maintaining the components of the ECM, such as collagen and elastin (B1584352). creative-peptides.com In laboratory settings, these cells are treated with the peptide to assess its impact on markers of aging and ECM protein synthesis. gtpeptide.comcosmeticsandtoiletries.com Researchers utilize these models because as fibroblasts age, they exhibit changes that contribute to the visible signs of skin aging, making them an ideal system for evaluating the efficacy of anti-senescence compounds. researchgate.net Studies have specifically focused on the peptide's effect on progerin synthesis within these mature fibroblasts. creative-peptides.comgtpeptide.com

A significant mechanism attributed to Trifluoroacetyl Tripeptide-2 is its ability to reduce the synthesis of progerin, a protein biomarker associated with accelerated cellular aging. cosmeticsandtoiletries.comcipherskincare.com Progerin is a mutated form of the protein Lamin A, and its accumulation can lead to DNA damage and premature senescence. gtpeptide.com

To quantify the peptide's effect on progerin levels, researchers employ techniques such as the Enzyme-Linked Immunosorbent Assay (ELISA). In one such laboratory study, mature skin fibroblasts were incubated for 96 hours with Trifluoroacetyl Tripeptide-2. ci.guide Subsequent analysis of the cell lysates using the ELISA method demonstrated a significant reduction in progerin production, highlighting the peptide's ability to modulate this key aging biomarker at the cellular level. ci.guide

Table 1: Experimental Observation of Progerin Reduction

Cell Model Incubation Period Quantification Method Observed Effect

Trifluoroacetyl Tripeptide-2 has been shown to positively influence the dynamics of the extracellular matrix by both stimulating the production of key components and inhibiting their degradation. creative-peptides.com By enhancing the activity of dermal fibroblasts, the peptide boosts the synthesis of essential structural proteins. creative-peptides.com

Studies have demonstrated that Trifluoroacetyl Tripeptide-2:

Upregulates Gene Expression: It stimulates the expression of genes such as COL1A1 and ELN, which are responsible for the production of collagen and elastin, respectively. creative-peptides.com

Increases Proteoglycan Production: The peptide has been observed to increase the synthesis of proteoglycans, which are crucial for maintaining cell-matrix interactions. creative-peptides.comgtpeptide.com

Inhibits Matrix Metalloproteinases (MMPs): It downregulates the activity of MMPs, specifically MMP-1, MMP-3, and MMP-9, which are enzymes that degrade collagen and other ECM proteins. creative-peptides.comgtpeptide.com

Table 2: Effect of Trifluoroacetyl Tripeptide-2 on ECM Components

ECM Component / Enzyme Action Outcome
Collagen (COL1A1 gene) Upregulation / Stimulation Increased collagen synthesis. creative-peptides.com
Elastin (ELN gene) Upregulation / Stimulation Increased elastin synthesis. creative-peptides.com
Proteoglycans Stimulation Increased production, supporting cell-matrix interactions. gtpeptide.com

By modulating progerin synthesis, Trifluoroacetyl Tripeptide-2 directly impacts cellular senescence. ci.guide Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging. researchgate.net The accumulation of progerin is considered a co-inducer of this process. creative-peptides.comcosmeticsandtoiletries.com

In vitro analyses show that by reducing progerin levels, Trifluoroacetyl Tripeptide-2 helps to slow down the senescence of skin cells. ci.guide This action helps to maintain the healthy function of fibroblasts and preserves the integrity of the ECM, counteracting the degenerative changes associated with skin aging. gtpeptide.comci.guide

Biochemical Assays for Enzyme Inhibition

Biochemical assays are utilized to determine the direct inhibitory effects of compounds on specific enzymes. For Trifluoroacetyl Tripeptide-2, a key focus has been its ability to inhibit elastase, an enzyme that breaks down elastin. cipherskincare.com

Trifluoroacetyl Tripeptide-2 is designed as an elastase inhibitor. creative-peptides.comgtpeptide.com While its primary application in cosmetics relates to inhibiting elastase in the skin to prevent the degradation of elastin fibers, biochemical studies of enzyme inhibition often use readily available and well-characterized enzymes like pancreatic elastase as a model. cipherskincare.comnih.gov

Research on structurally related compounds, specifically trifluoroacetyl peptide chloromethyl ketones, has been conducted using porcine pancreatic elastase to investigate their inhibitory mechanisms. nih.gov These assays measure the rate of enzyme activity in the presence and absence of the inhibitor. Such studies, often employing techniques like 19F NMR spectroscopy, help to determine the kinetic constants (k2 and KI) that describe the irreversible inhibition and can reveal the formation of enzyme-inhibitor complexes. nih.gov This type of biochemical assay provides direct evidence of a compound's ability to bind to and inhibit elastase, supporting the mechanism by which Trifluoroacetyl Tripeptide-2 helps preserve skin elasticity. cipherskincare.comnih.gov

Neutrophil Elastase Activity Assays

Neutrophil elastase is a proteolytic enzyme that degrades elastin, a critical protein for skin elasticity. The inhibition of this enzyme is a key mechanism for anti-aging research. In vitro assays are fundamental to determining the efficacy of compounds like Trifluoroacetyl Tripeptide-2 in protecting the skin's structural proteins.

These assays often employ fluorogenic or chromogenic peptide substrates that mimic the natural substrates of elastase. When the enzyme cleaves these synthetic substrates, a fluorescent or colored signal is produced, which can be measured to quantify enzyme activity. The introduction of an inhibitor will lead to a reduction in this signal, allowing for the calculation of its inhibitory potency.

A significant experimental observation was made in a study utilizing human skin slices. In this ex vivo model, the skin tissue was incubated with elastase to induce degradation of the elastic fibers. The protective effect of Trifluoroacetyl Tripeptide-2 was evaluated by quantifying the remaining elastic fibers after staining, typically with dyes like orcein. The results demonstrated that the tripeptide offered complete (100%) protection of the elastic fibers from degradation by elastase nih.gov. This finding underscores the peptide's potent inhibitory effect on this specific enzyme.

Table 1: In Vitro Elastase Inhibition by Trifluoroacetyl Tripeptide-2
Experimental ModelEnzymeObservationResultSource
Human Skin SlicesElastaseProtection of Elastic Fibers100% Protection nih.gov

Biophysical and Analytical Techniques in Peptide Research

Controlled Permeation Analysis via Franz Diffusion Cells

The Franz diffusion cell is a standard apparatus used in dermatological and pharmaceutical research to study the in vitro transdermal permeation of active compounds. nih.gov This system consists of two main chambers—a donor chamber and a receptor chamber—separated by a membrane, which can be synthetic or, for greater biological relevance, excised human or animal skin. nih.gov

In a study investigating the delivery of Trifluoroacetyl Tripeptide-2, the peptide was incorporated into a hydrogel formulation and applied to the donor chamber. Pig ear skin was utilized as the biological membrane separating the donor and receptor chambers. nih.gov The receptor chamber was filled with a solution, typically a phosphate-buffered saline, maintained at a constant temperature to mimic physiological conditions. nih.gov Over a set period, samples are withdrawn from the receptor fluid to determine the amount of the peptide that has successfully permeated through the skin membrane.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Permeation Quantification

To accurately quantify the concentration of Trifluoroacetyl Tripeptide-2 that permeated the skin in the Franz diffusion cell experiments, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) was employed. nih.gov This analytical technique is highly sensitive and specific, making it ideal for detecting and quantifying small molecules like peptides in complex biological samples.

HPLC separates the components of a mixture based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification.

In the analysis of samples from the Franz diffusion cell study, HPLC-MS analysis of the withdrawn receptor solutions confirmed that Trifluoroacetyl Tripeptide-2 permeated through the pig ear skin in a considerable amount. nih.gov This quantitative data is crucial for validating the peptide's ability to be delivered through the skin barrier.

Table 2: Transdermal Permeation Study of Trifluoroacetyl Tripeptide-2
TechniqueMethodologyMembraneKey FindingSource
Franz Diffusion CellControlled Permeation AnalysisPig Ear SkinDemonstrated transdermal passage of the peptide nih.gov
HPLC-MSQuantification of Permeated PeptideN/A (Analysis of receptor fluid)Confirmed a considerable amount of peptide permeated nih.gov

Confocal Microscopy for Cellular Localization and Quantification of Biomarkers

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique used to create detailed, three-dimensional images of biological samples. vivascope.comvivascope.com In dermatological research, it enables the non-invasive visualization of skin structures at a cellular level, both in vivo and ex vivo. dermnetnz.org The technique works by using a focused laser beam to excite fluorescent probes within a specific focal plane, while a pinhole aperture rejects out-of-focus light, resulting in sharp, high-contrast images. dermnetnz.org

In the context of peptide research, fluorescence confocal microscopy is a powerful tool for visualizing the penetration and localization of peptides within the skin layers. nih.govnih.gov To be visualized, peptides are typically labeled with a fluorescent dye. After topical application on skin samples, the tissue can be sectioned and imaged to track the peptide's journey through the stratum corneum and into the deeper epidermal or dermal layers. nih.gov This allows researchers to understand the pathways of penetration (e.g., intercellular, transcellular, or through hair follicles).

Furthermore, confocal microscopy is instrumental in the quantification of specific biomarkers within cells and tissues through a technique called immunofluorescence. This involves using fluorescently labeled antibodies that bind specifically to a target protein, such as progerin, a biomarker of cellular senescence that Trifluoroacetyl Tripeptide-2 is known to modulate. nih.govresearchgate.net By imaging the fluorescent signal, researchers can visualize the location of the biomarker (e.g., within the cell nucleus) and quantify its expression levels based on signal intensity. nih.gov This provides direct visual evidence of a compound's effect on specific cellular targets.

Comparative Investigations with Analogous Biomimetic Peptides and Senolytic Agents

Structural and Functional Comparisons with Other Tripeptides

Trifluoroacetyl Tripeptide-2 is a three-amino-acid peptide, specifically Val-Try-Val, modified with a trifluoroacetyl group. creative-peptides.comgtpeptide.com This modification enhances its stability and bioavailability, allowing for better penetration into the skin. cipherskincare.comtiiips.com The trifluoroacetyl group, with its high electronegativity, is thought to improve the peptide's interaction with skin receptors. creative-peptides.com

In comparison to other tripeptides used in skincare, its structure dictates its specific function. For instance, GHK-Cu (Glycyl-L-Histidyl-L-Lysine), a well-known copper-binding peptide, is primarily involved in wound healing, stimulating collagen synthesis, and possessing anti-inflammatory properties. wikipedia.org Another example is Tripeptide-1, which is known to stimulate collagen production. mdpi.com While these peptides share the commonality of being short chains of amino acids, their specific sequences and modifications lead to different biological activities. wikipedia.org

The function of Trifluoroacetyl Tripeptide-2 is primarily associated with inhibiting the production of progerin, a protein linked to accelerated cellular aging. cipherskincare.comincidecoder.comskintypesolutions.com It also inhibits elastase and matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix proteins like elastin (B1584352) and collagen. creative-peptides.comgtpeptide.comcipherskincare.com This dual action of reducing a key aging biomarker and protecting the structural components of the skin sets it apart from many other tripeptides that may only focus on stimulating collagen synthesis.

FeatureTrifluoroacetyl Tripeptide-2GHK-Cu (Copper Peptide)Tripeptide-1 (Kollaren)
Amino Acid Sequence Val-Try-Val (modified)Gly-His-LysGly-His-Lys
Key Structural Feature Trifluoroacetyl groupBinds to copper-
Primary Function Inhibits progerin synthesis, elastase, and MMPs. creative-peptides.comgtpeptide.comcipherskincare.comincidecoder.comskintypesolutions.comWound healing, collagen synthesis, anti-inflammatory. wikipedia.orgStimulates collagen production. mdpi.com
Mechanism of Action Reduces cellular senescence and protects the extracellular matrix. gtpeptide.comcosmeticsandtoiletries.comModulates copper-dependent enzymes, stimulates various repair processes. mdpi.comSignals fibroblasts to produce more collagen.

Delineation of Unique Mechanisms Versus Other Anti-Aging Peptides

The primary mechanism that distinguishes Trifluoroacetyl Tripeptide-2 from many other anti-aging peptides is its targeted inhibition of progerin synthesis. incidecoder.comskintypesolutions.comcosmeticsandtoiletries.com Progerin is a truncated form of lamin A, a protein crucial for maintaining the nuclear envelope's structural integrity. The accumulation of progerin leads to nuclear abnormalities, DNA damage, and premature cellular senescence. gtpeptide.com By reducing progerin levels, Trifluoroacetyl Tripeptide-2 directly addresses a key pathway of cellular aging. gtpeptide.comcosmeticsandtoiletries.com

Other anti-aging peptides often work through different pathways. For example:

Signal Peptides: Such as Palmitoyl Tripeptide-5, stimulate the Transforming Growth Factor-β (TGF-β) pathway to boost collagen production. nih.gov The TGF-β pathway is a complex signaling cascade that plays a central role in cell growth, differentiation, and extracellular matrix production. nih.govwikipedia.orgjove.com

Neurotransmitter-Inhibiting Peptides: Like Argireline (Acetyl Hexapeptide-8), work by interfering with the SNARE complex to reduce muscle contractions, thereby minimizing the appearance of expression wrinkles. mdpi.com

Enzyme-Inhibiting Peptides: Some peptides are designed to inhibit specific enzymes, such as those that degrade collagen. Trifluoroacetyl Tripeptide-2 also falls into this category due to its inhibition of MMPs and elastase. creative-peptides.comcipherskincare.com

The uniqueness of Trifluoroacetyl Tripeptide-2 lies in its combination of inhibiting a fundamental aging protein (progerin) while also protecting the existing dermal matrix. creative-peptides.comcosmeticsandtoiletries.com

Peptide CategoryExamplePrimary Mechanism of Action
Progerin Synthesis Inhibitor Trifluoroacetyl Tripeptide-2Reduces the production of the aging-accelerator protein progerin. cipherskincare.comincidecoder.comskintypesolutions.com
Signal Peptides Palmitoyl Tripeptide-5Stimulates TGF-β to increase collagen synthesis. nih.gov
Neurotransmitter-Inhibiting Peptides Argireline (Acetyl Hexapeptide-8)Inhibits acetylcholine (B1216132) release at the neuromuscular junction. mdpi.com
Enzyme-Inhibiting Peptides Peptides derived from rice proteinsInhibit MMP activity to prevent collagen breakdown.

In the context of senolytic agents, which are designed to selectively clear senescent "zombie" cells from tissues, Trifluoroacetyl Tripeptide-2 can be considered a "senomorphic" agent. cosmeticsandtoiletries.comhsh-chemie.comfightaging.org Rather than directly killing senescent cells, it modulates the aging process at a cellular level by reducing progerin, thereby potentially preventing cells from entering a senescent state. gtpeptide.comcosmeticsandtoiletries.com Senolytic agents like Dasatinib and Quercetin work by inducing apoptosis in senescent cells. mitrabio.tech

Implications for Rational Design of Peptide-Based Interventions

The study of Trifluoroacetyl Tripeptide-2 and its unique mechanism provides valuable insights for the rational design of new and more effective peptide-based anti-aging interventions. biofor.co.il The key takeaways include:

Targeting Multiple Aging Pathways: The success of Trifluoroacetyl Tripeptide-2 highlights the benefit of a multi-pronged approach. Future peptides could be designed to simultaneously target progerin, stimulate collagen and elastin synthesis, and inhibit degrading enzymes.

Enhanced Stability and Delivery: The trifluoroacetyl modification is a prime example of how chemical modifications can improve a peptide's performance. cipherskincare.comtiiips.com Future designs will likely incorporate similar strategies to enhance stability, skin penetration, and efficacy. nih.gov This could involve different chemical moieties or encapsulation technologies. nih.gov

Mimicking Natural Processes: As a biomimetic peptide, Trifluoroacetyl Tripeptide-2 imitates a natural protein fragment (Elafin) to achieve its effect. aestha.co.ukgtpeptide.com This principle of biomimicry is a powerful tool for designing peptides that are both effective and well-tolerated by the skin. dermalogica.comlemonandbeaker.us

Specificity and Potency: Rational design allows for the creation of peptides with high specificity for their target receptors or enzymes, minimizing off-target effects. nih.gov By understanding the structure-activity relationships, peptides can be optimized for maximum potency. nih.govresearchgate.net

The development of peptides like Trifluoroacetyl Tripeptide-2 represents a shift towards more targeted and mechanism-driven approaches in cosmetic science. By continuing to unravel the complex processes of skin aging and leveraging the principles of rational peptide design, the future of anti-aging interventions looks increasingly sophisticated and effective.

Future Research Trajectories and Potential Academic Applications

Exploration of Unidentified Molecular Targets and Pathways

The established mechanism of Trifluoroacetyl Tripeptide-2 involves the modulation of several key proteins and pathways. It is known to inhibit elastase and Matrix Metalloproteinases (MMPs), thereby preserving the integrity of elastin (B1584352) and other ECM components. cipherskincare.comcreative-peptides.comgtpeptide.com Furthermore, it downregulates the synthesis of progerin, a truncated form of Lamin A associated with accelerated cellular senescence. ci.guidecosmeticsandtoiletries.com Research has also shown its capacity to increase the expression of syndecan-1, a proteoglycan involved in cell-matrix interactions and growth factor signaling, and to influence the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for ECM production. creative-peptides.comcosmeticsandtoiletries.com

However, the full spectrum of its molecular interactions remains an active area for investigation. Advanced proteomic and transcriptomic analyses have indicated that Trifluoroacetyl Tripeptide-2 affects a wide array of genes related to ECM organization, cell proliferation, and stress responses. creative-peptides.com This suggests the existence of yet unidentified molecular targets.

Future research could focus on:

Expanded Protease Inhibition: Investigating its inhibitory activity against a broader range of proteases beyond the commonly studied MMPs and elastase.

Epigenetic Modifications: Exploring whether the peptide can induce epigenetic changes, such as DNA methylation or histone modification, that contribute to its anti-senescence effects.

MicroRNA Regulation: While it has been shown to downregulate miR-29, a microRNA that inhibits collagen synthesis, its influence on other non-coding RNAs involved in aging pathways is unknown. creative-peptides.com

Cell Surface Receptor Interaction: Identifying specific cell surface receptors that may bind to Trifluoroacetyl Tripeptide-2 to initiate its downstream signaling cascades. The trifluoroacetyl group is noted to improve the peptide's interaction with skin receptors and cellular components, but these specific receptors are not fully characterized. creative-peptides.com

Table 1: Known and Potential Molecular Targets of Trifluoroacetyl Tripeptide-2
Target CategoryKnown Targets/PathwaysPotential Unidentified Targets/Pathways for Future Research
ProteinsProgerin (downregulation of synthesis) cipherskincare.comcosmeticsandtoiletries.com, Elastase (inhibition) ci.guidegtpeptide.com, Matrix Metalloproteinases (MMPs) (inhibition) cipherskincare.comcosmeticsandtoiletries.comOther members of the MMP family, ADAMs (A Disintegrin and Metalloproteinase) family, Cathepsins
Signaling PathwaysTransforming Growth Factor-beta (TGF-β) pathway (enhancement) creative-peptides.comWnt/β-catenin signaling, Notch signaling, pathways related to cellular stress response (e.g., Nrf2) creative-peptides.com
ECM ComponentsSyndecan-1 (upregulation of synthesis) cosmeticsandtoiletries.com, Collagen & Elastin (upregulation via gene expression) creative-peptides.comFibronectin, Laminins, other proteoglycans
Non-coding RNAsmiR-29 (downregulation) creative-peptides.comOther microRNAs and long non-coding RNAs associated with senescence and ECM regulation

Development of Advanced Delivery Systems for Targeted Biological Efficacy

The efficacy of any bioactive peptide is contingent upon its ability to reach its target site in a stable and active form. The trifluoroacetyl modification on Tripeptide-2 enhances its stability and bioavailability. cipherskincare.com However, the development of advanced delivery systems could further improve its targeted efficacy and expand its potential applications.

Current research has explored incorporating Trifluoroacetyl Tripeptide-2 into supramolecular hydrogels for controlled transdermal permeation. nih.gov In these studies, Franz diffusion cells were used to demonstrate that the peptide could permeate through skin layers when embedded in a hydrogel matrix. nih.govresearchgate.net This indicates the feasibility of using advanced formulations for topical delivery.

Future academic research could investigate novel delivery platforms, including:

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles could encapsulate the peptide, protecting it from enzymatic degradation and facilitating its transport across biological membranes.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles for sustained release, which could be beneficial for applications requiring prolonged peptide activity. The concept of using Lipid-calcium-phosphate (LCP) nanoparticles to deliver peptides for therapeutic purposes has been explored for other molecules and could be adapted for Trifluoroacetyl Tripeptide-2. nih.gov

Microneedle Arrays: For dermatological applications, microneedle patches could provide a minimally invasive method to deliver the peptide directly into the dermal layers where it can exert its effects on fibroblasts and the ECM.

Conjugation to Cell-Penetrating Peptides: Attaching Trifluoroacetyl Tripeptide-2 to cell-penetrating peptides (CPPs) could enhance its intracellular uptake, which would be crucial if intracellular targets are identified.

Table 2: Comparison of Potential Advanced Delivery Systems for Trifluoroacetyl Tripeptide-2
Delivery SystemPrimary AdvantagePotential Application FocusKey Research Objective
Supramolecular HydrogelsControlled, sustained topical release; biocompatible. nih.govDermatology, Wound HealingOptimize gel formulation for release kinetics and skin retention.
Nanoparticles (e.g., Liposomes, LCPs)Protection from degradation; enhanced penetration and cellular uptake. nih.govTargeted cellular delivery, systemic applicationsEvaluate encapsulation efficiency, stability, and intracellular trafficking.
Microneedle ArraysBypasses the stratum corneum for direct dermal delivery.Cosmeceuticals, localized tissue regenerationAssess delivery efficiency, skin irritation, and peptide stability on the patch.
Gold Nanoparticles (AuNPs)Biocompatible, easy to functionalize, can enhance cellular uptake. mdpi.comTargeted delivery, theranosticsInvestigate peptide conjugation methods and cellular response to AuNP-peptide complexes.

Integration with Systems Biology Approaches for Comprehensive Senescence Research

Systems biology offers a powerful framework for understanding complex biological processes like aging by integrating large-scale datasets from genomics, proteomics, and metabolomics. nih.govnih.gov This holistic approach moves beyond single-target analyses to model the intricate networks of molecular interactions that govern cellular phenotypes. proquest.comresearchgate.net

The study of Trifluoroacetyl Tripeptide-2 could be significantly advanced by its integration into systems biology research on cellular senescence. Given that the peptide is known to modulate senescence by reducing progerin levels, it can be used as a molecular probe to perturb senescence networks. cosmeticsandtoiletries.com Researchers could employ techniques such as RNA sequencing and mass spectrometry-based proteomics to analyze the global changes in gene and protein expression in senescent cells following treatment with the peptide.

This approach could:

Map Comprehensive Cellular Responses: Elucidate the full spectrum of pathways affected by the peptide, potentially revealing how its effects on the ECM are linked to other hallmarks of senescence, such as the senescence-associated secretory phenotype (SASP). elifesciences.org

Identify Novel Biomarkers: Discover new biomarkers of senescence that are modulated by Trifluoroacetyl Tripeptide-2, which could be used to assess the efficacy of anti-senescence interventions.

Construct Predictive Models: Develop computational models of the senescence network to simulate the effects of the peptide and predict potential synergistic interactions with other anti-aging compounds. proquest.comresearchgate.net

By integrating Trifluoroacetyl Tripeptide-2 into systems-level analyses, researchers can gain a more profound understanding of its mechanism of action and its potential to reverse or delay the aging process at a cellular level. nih.govproquest.com

Potential in Advanced Tissue Engineering and Regenerative Medicine Paradigms

Tissue engineering and regenerative medicine aim to repair or replace damaged tissues and restore normal function. A key component of this field is the development of biomaterial scaffolds that can support cell growth and guide tissue formation. The biological activities of Trifluoroacetyl Tripeptide-2 make it a compelling candidate for incorporation into such paradigms.

The peptide's demonstrated ability to stimulate fibroblast activity and promote the synthesis of essential ECM proteins like collagen and elastin is directly relevant to tissue regeneration. creative-peptides.com Furthermore, its capacity to inhibit MMPs helps to protect the newly formed matrix from degradation, creating a more stable environment for tissue repair. creative-peptides.comcosmeticsandtoiletries.com

Potential applications in this field include:

Bioactive Scaffolds: Incorporating Trifluoroacetyl Tripeptide-2 into scaffolds (e.g., hydrogels, electrospun fibers) designed for skin wound healing or engineering skin substitutes. The peptide could be released in a controlled manner to stimulate resident cells and promote the formation of a healthy, well-organized ECM.

Wound Healing Formulations: Developing advanced wound dressings that deliver the peptide to chronic wounds, where ECM degradation and cellular senescence are often dysregulated.

Musculoskeletal Regeneration: Exploring its potential to support the regeneration of connective tissues, such as ligaments and tendons, where the maintenance of collagen and elastin integrity is critical for mechanical function. Its effect on syndecan-1, a co-receptor for growth factors, could also enhance the regenerative process. cosmeticsandtoiletries.com

By leveraging its ability to modulate the cellular and extracellular environment, Trifluoroacetyl Tripeptide-2 could become a valuable tool in developing next-generation therapies for tissue repair and regeneration.

Q & A

Basic Research Questions

Q. What established synthetic protocols are used for Trifluoroacetyl Tripeptide-2 (acetate), and how do protecting groups influence yield and purity?

  • Methodological Answer : The peptide is synthesized via solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is employed to cleave the peptide from the resin and remove tert-butoxycarbonyl (Boc) protecting groups . Post-synthesis, reverse-phase HPLC is used for purification, followed by lyophilization. Residual TFA, a common impurity, must be quantified using ion chromatography or pharmacopeial HPLC methods with UV detection at 210 nm. Mobile phases typically combine phosphoric acid and ammonium hydroxide (pH ~2.5) to optimize separation . Yield optimization requires balancing TFA concentration during cleavage to minimize side reactions.

Q. What validated analytical methods ensure the quantification of residual trifluoroacetic acid in Trifluoroacetyl Tripeptide-2 formulations?

  • Methodological Answer : The USP monograph 〈503.1〉 specifies ion-exchange chromatography with a mobile phase of 7.0 mL phosphoric acid and 5.0 mL ammonium hydroxide in water (pH 2.5), followed by acetonitrile/water gradients. System suitability requires ≤5% RSD for replicate injections . For non-pharmacopeial studies, NMR spectroscopy (e.g., 19F^{19}\text{F}-NMR) can resolve TFA signals at δ -75 to -78 ppm, though matrix effects from peptide counterions must be controlled .

Advanced Research Questions

Q. How does the trifluoroacetyl moiety influence the bioactivity and proteolytic stability of Trifluoroacetyl Tripeptide-2 compared to non-acetylated analogs?

  • Methodological Answer : The trifluoroacetyl group enhances resistance to enzymatic degradation (e.g., by neutrophil elastase) by sterically blocking protease active sites. Comparative studies involve incubating acetylated vs. non-acetylated peptides with trypsin or elastase, followed by LC-MS/MS to track degradation kinetics . Bioactivity is assessed via elastase inhibition assays using fluorogenic substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC) and measuring IC50_{50} values . Stability in serum is tested by spiking peptides into human plasma and analyzing intact peptide levels over time .

Q. What experimental strategies address contradictions in reported anti-aging efficacy across different in vitro and ex vivo models?

  • Methodological Answer : Discrepancies often arise from model-specific variables (e.g., fibroblast vs. keratinocyte cultures, UV-induced vs. chronological aging). Standardization steps:

  • Use primary human dermal fibroblasts and UVB irradiation (20–50 mJ/cm2^2) to induce aging.
  • Quantify collagen I/III ratios via ELISA or Western blot .
  • Compare transcriptional profiles (RNA-seq) of extracellular matrix (ECM) genes (e.g., COL1A1, MMP1) .
  • Ex vivo models (e.g., human skin explants) validate findings by immunohistochemistry for collagen deposition .

Q. How can researchers optimize trifluoroacetyl content to balance peptide solubility and bioactivity during formulation?

  • Methodological Answer : A factorial design approach is recommended:

  • Vary TFA counterion levels (0.1–0.5% w/w) and excipients (e.g., cyclodextrins, PEGs).
  • Assess solubility via dynamic light scattering (DLS) and nephelometry.
  • Measure cellular uptake in HaCaT keratinocytes using fluorescently labeled peptides.
  • Correlate solubility with bioactivity (e.g., elastase inhibition) to identify optimal formulation parameters .

Q. What advanced techniques characterize the interaction between Trifluoroacetyl Tripeptide-2 and elastase at the molecular level?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize elastase on a CM5 chip and measure binding kinetics (kon_{on}, koff_{off}) of the peptide .
  • Molecular Dynamics Simulations : Model the peptide-elastase complex using software like GROMACS to identify key binding residues (e.g., Val-Tyr-Val motif interactions with catalytic Ser195_{195}) .
  • X-ray Crystallography : Co-crystallize elastase with the peptide to resolve 3D binding conformations, though crystallization may require PEG-based screening .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported cytotoxicity thresholds for Trifluoroacetyl Tripeptide-2?

  • Methodological Answer :

  • Conduct MTT assays across multiple cell lines (e.g., HaCaT, NIH/3T3) with standardized serum concentrations (e.g., 5% vs. 10% FBS).
  • Control for TFA residues (≤0.25% per USP guidelines) to isolate peptide-specific toxicity .
  • Validate via parallel assays (e.g., LDH release, Annexin V staining) to distinguish apoptosis from necrosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.